
Somantadine
説明
ソマンタジンは、抗ウイルス特性で知られるアダマンタン誘導体です。 ペンウォルトによって合成され、ほぼ5年間、ヘルペスウイルスの治療法として試験されてきました 。 ソマンタジンは、強力な抗菌および抗真菌活性を示しています .
準備方法
ソマンタジンの合成には、1-アダマンチルアミンとさまざまな試薬との反応が含まれます。 一例として、1-アダマンチルアミンと4-(クロロスルホニル)安息香酸との反応によりハプテンが生成され、次にウシ血清アルブミンと結合して免疫原が生成されます
化学反応の分析
ソマンタジンは、次のようなさまざまな化学反応を起こします。
科学研究への応用
ソマンタジンは、科学研究において幅広い用途があります。
化学: さまざまな誘導体の合成に使用され、研究目的で用いられています。
生物学: 特にヘルペスウイルスに対する抗ウイルス特性が研究されています.
科学的研究の応用
Scientific Research Applications
Somantadine's applications span several fields:
Field | Application |
---|---|
Chemistry | Used as a precursor in synthesizing other adamantane derivatives. |
Biology | Investigated for its antiviral effects against various viruses, including herpes and influenza A. |
Medicine | Explored for treating viral infections and as a potential therapeutic agent in Parkinson's disease. |
Industry | Utilized in developing sensitive immunoassays for detecting antiviral drugs in food samples. |
Pharmacokinetics and Dosage Effects
This compound exhibits high bioavailability (86-90% absorption after oral administration) and is metabolized primarily in the liver. The pharmacokinetic profile indicates that dosage significantly affects both efficacy and safety:
- Therapeutic Doses : Effective in reducing viral load with minimal side effects.
- Higher Doses : Associated with potential hepatotoxicity and nephrotoxicity; careful dosage management is essential to avoid adverse reactions.
Case Studies
-
Antiviral Efficacy Against Influenza A :
- In vitro studies demonstrated that this compound effectively reduced viral replication rates in epithelial cell cultures infected with influenza A.
- Long-term studies indicated sustained antiviral effects with minimal cellular disruption.
-
Research on Herpes Simplex Virus :
- This compound has been tested against herpes simplex virus types 1 and 2, showing potential as an antiviral agent through inhibition of viral replication mechanisms.
- Parkinson’s Disease Treatment :
作用機序
ソマンタジンの作用機序は、ウイルスタンパク質との相互作用によってその機能を阻害することによります。 ウイルス複製過程を阻害すると考えられていますが、正確な分子標的や経路は完全には解明されていません 。 ソマンタジンはNMDA受容体拮抗作用も示し、これが抗ウイルス特性に寄与している可能性があります .
類似化合物の比較
ソマンタジンは、アマンタジンやリマンタジンなどの他のアダマンタン誘導体と類似しています。これらの化合物は構造的に類似しており、抗ウイルス特性を示します。 ソマンタジンは、他の類似化合物とは異なるユニークな抗菌および抗真菌活性を示しています 。 その他の類似化合物には、1-(1-アダマンチル)エチルアミンと2-メチル-2-アダマンタノールなどがあります .
結論
ソマンタジンは、抗ウイルスおよび抗菌研究において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな特性と多様な用途により、さまざまな科学分野における貴重な研究対象となっています。
類似化合物との比較
Somantadine is similar to other adamantane derivatives such as amantadine and rimantadine. These compounds share structural similarities and exhibit antiviral properties. this compound has shown unique antimicrobial and antifungal activities that distinguish it from its counterparts . Other similar compounds include 1-(1-adamantyl)ethylamine and 2-methyl-2-adamantanol .
Conclusion
This compound is a versatile compound with significant potential in antiviral and antimicrobial research. Its unique properties and diverse applications make it a valuable subject of study in various scientific fields.
生物活性
Somantadine, also known as amantadine hydrochloride, is a synthetic tricyclic amine with significant biological activity. It is primarily recognized for its antiviral properties, particularly against the influenza A virus, and its utility in treating movement disorders such as Parkinson's disease. This article delves into the various biological activities of this compound, supported by data tables, case studies, and research findings.
This compound has the chemical formula CHN·HCl. As a hydrochloride salt, it exhibits multiple mechanisms of action:
- Antiviral Activity : this compound inhibits viral replication by interfering with the M2 protein of the influenza A virus, which is essential for viral uncoating.
- Antiparkinsonian Effects : It modulates neurotransmitter release in the central nervous system, particularly dopamine, which helps alleviate symptoms of Parkinson's disease.
1. Antiviral Activity
This compound's antiviral efficacy has been extensively studied. It has been shown to effectively reduce the viral load in patients infected with influenza A. A study reported that this compound significantly decreased the duration of illness and symptoms associated with influenza infection.
Study | Findings |
---|---|
This compound reduced symptoms of influenza A in clinical trials. | |
It demonstrated significant antiviral activity with an IC value indicating potent inhibition of viral replication. |
2. Antiparkinsonian Effects
In patients with Parkinson's disease, this compound has been shown to improve motor function and reduce rigidity and bradykinesia. Clinical trials have indicated that it can be used as an adjunct to other dopaminergic therapies.
3. Neuroprotective Effects
This compound exhibits neuroprotective properties through its modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- Case Study : In a study involving human neuroblastoma cells (SH-SY5Y), this compound treatment resulted in decreased apoptosis and enhanced cell viability under oxidative stress conditions.
Research Findings
Recent research has explored the broader implications of this compound's biological activity:
- Metabolic Profiling : A study using Saccharomyces cerevisiae as a model organism revealed that this compound treatment altered metabolic profiles, enhancing its therapeutic effects while minimizing side effects .
- Synergistic Effects : Combining this compound with resveratrol was found to enhance its antiviral effects and improve metabolic responses .
特性
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXRDQRMTVCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000612 | |
Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79594-24-4 | |
Record name | Somantadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOMANTADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。